N-Allyl-4-trifluoromethoxy-benzamide
Description
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-prop-2-enyl-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)8-3-5-9(6-4-8)17-11(12,13)14/h2-6H,1,7H2,(H,15,16) |
InChI Key |
LZINYHOJHPIDSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Introduction to N-Allyl-4-trifluoromethoxy-benzamide
This compound is a compound of significant interest in organic chemistry and medicinal chemistry due to its potential applications in various fields. This compound, characterized by its unique trifluoromethoxy group, has been studied for its reactivity and utility in synthesizing biologically active molecules. This article explores the scientific research applications of this compound, emphasizing its role in synthetic methodologies and its implications in drug discovery.
Synthesis Overview
| Method | Description | Yield |
|---|---|---|
| Reaction with benzoyl chlorides | Allyl amines react with trifluoromethoxy-substituted benzoyl chlorides under basic conditions. | Variable (up to 90%) |
| Oxidative cyclization | Utilizes chiral catalysts for enantioselective transformations. | High (up to 94%) |
Enantioselective Synthesis
This compound has been utilized in enantioselective oxidative cyclization reactions, leading to the formation of valuable chiral intermediates. These intermediates serve as building blocks for the synthesis of complex natural products and pharmaceuticals.
Case Study: Cyclization Reactions
A recent study demonstrated that N-allyl benzamides could be converted into oxazolines using a chiral triazole-substituted iodoarene catalyst. This method highlighted the ability to produce enantiopure compounds efficiently, showcasing the utility of this compound derivatives in synthesizing chiral heterocycles .
Triflamidation Reactions
The compound also participates in triflamidation reactions under oxidative conditions, leading to the formation of amidines with potential biological activity. These reactions are significant as they offer a pathway to synthesize new classes of compounds that can be explored for therapeutic applications.
Example Reaction Scheme
This reaction has been shown to yield various halogenated products that can be further functionalized for drug development .
Neurokinin Receptor Antagonism
This compound derivatives have been identified as potent antagonists for neurokinin receptors (NK1/NK2). Research indicates that these compounds exhibit high affinity and selectivity, making them promising candidates for treating conditions like pain and anxiety.
Research Findings
In a study focused on neurokinin antagonists, a derivative of this compound was synthesized and demonstrated significant receptor binding affinity (pK(i) values of 8.38 for NK1 and 8.02 for NK2), indicating its potential therapeutic value .
Inhibitory Activity Against Kinases
Another area of exploration involves the inhibitory effects of this compound on mitotic kinases such as Nek2. Compounds derived from this structure have shown promise as selective inhibitors, which could be beneficial in cancer therapy.
Inhibition Profile
| Kinase | IC50 (μM) |
|---|---|
| Nek2 | 1.56 |
| Plk1 | 3.90 |
These findings suggest that the compound could play a role in developing targeted cancer therapies .
Preparation Methods
Photocatalytic Alkylation of N-Allyl Benzamides
A direct method for synthesizing N-Allyl-4-trifluoromethoxy-benzamide involves photocatalytic alkylation. In a reported procedure (RSC PDF ), N-allyl-N-methoxy-4-(trifluoromethoxy)benzamide undergoes radical-mediated alkylation using trifluoroethyl iodide (2a) and a 4-methoxy phenyl diazonium salt under blue LED irradiation. Key steps include:
-
Reagents : 1.0 equiv N-allyl-N-methoxy-4-(trifluoromethoxy)benzamide, 2.0 equiv trifluoroethyl iodide, 2.0 equiv 4-methoxy phenyl diazonium salt.
-
Conditions : Acetonitrile solvent, room temperature, 12–24 hours.
-
Catalyst : 5 mol% fac-Ir(ppy)₃ (photoredox catalyst).
-
Yield : 36–45% after column chromatography.
This method leverages visible-light photocatalysis to generate alkyl radicals, enabling C–H functionalization at the allyl group. However, moderate yields and competing side reactions (e.g., over-alkylation) necessitate careful optimization .
Coupling Reactions Using Activated Benzoyl Chlorides
A classical approach involves coupling 4-trifluoromethoxybenzoyl chloride with allylamine. This method, adapted from trifluoromethylbenzamide syntheses (PMC , Patent ), proceeds via nucleophilic acyl substitution:
Procedure :
-
Synthesis of 4-Trifluoromethoxybenzoyl Chloride :
-
Coupling with Allylamine :
Advantages : High scalability and straightforward purification.
Limitations : Requires handling moisture-sensitive acyl chlorides.
Transition Metal-Catalyzed Allylic Amination
Nickel- or palladium-catalyzed allylic amination offers a regioselective route. A protocol inspired by nickel-catalyzed reactions (RSC PDF ) involves:
-
Substrate : 4-Trifluoromethoxybenzamide and allyl bromide.
-
Catalyst : Ni(COD)₂ (10 mol%) with PCy₃ (20 mol%) as a ligand.
-
Conditions : Ti(OiPr)₄ (20 mol%) in acetonitrile at 100°C for 12 hours.
This method avoids pre-functionalized intermediates but requires inert atmosphere handling.
Oxidative Cyclization of N-Allyl Precursors
Chiral triazole-substituted iodoarene catalysts enable enantioselective cyclization (ChemRxiv ). While optimized for oxazoline formation, analogous conditions may apply to benzamide derivatives:
-
Substrate : N-Allyl-4-trifluoromethoxybenzamide.
-
Catalyst : 10 mol% chiral iodoarene.
-
Oxidant : Selectfluor (1.0 equiv).
-
Yield : Up to 87% with 93% enantiomeric excess (ee) for related substrates .
Comparative Analysis of Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Photocatalytic Alkylation | Trifluoroethyl iodide, Diazonium salt | Ir(ppy)₃, blue LED | 36–45 | Direct C–H functionalization | Moderate yields, competing reactions |
| Acyl Chloride Coupling | 4-Trifluoromethoxybenzoyl chloride | TEA, DCM | 65–78 | High scalability | Moisture-sensitive intermediates |
| Nickel-Catalyzed Amination | Allyl bromide, Ni(COD)₂ | PCy₃, Ti(OiPr)₄ | 55–60 | Regioselective | Inert atmosphere required |
| Oxidative Cyclization | Selectfluor, Chiral iodoarene | RT, CH₃CN | 70–87 | Enantioselective | Limited substrate scope |
Optimization Strategies and Challenges
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of trifluoromethoxy intermediates but may hinder photocatalysis due to light absorption .
-
Temperature Control : Low temperatures (0–5°C) minimize side reactions during acyl chloride coupling .
-
Catalyst Loading : Reducing Ni(COD)₂ to 5 mol% decreases costs but lowers yields by 15–20% .
Q & A
Q. What are the key considerations for synthesizing N-Allyl-4-trifluoromethoxy-benzamide in academic laboratories?
- Methodological Answer : The synthesis involves a multi-step protocol under inert conditions. Key steps include:
- Reagent Handling : Use argon-purged systems for moisture-sensitive reagents like p-trifluoromethyl benzoyl chloride to prevent hydrolysis .
- Temperature Control : Maintain 0°C during acyl chloride addition to minimize side reactions (e.g., N-acetylation) .
- Purification : Rotary evaporation of CH2Cl2 followed by vacuum filtration and drying at 70°C yields the compound in 89% purity .
- Safety : Conduct DSC analysis to assess thermal decomposition risks and Ames II testing for mutagenicity evaluation .
Q. How should researchers mitigate hazards associated with handling this compound?
- Methodological Answer :
- Risk Assessment : Follow Chapter 4 of Prudent Practices in the Laboratory for hazard analysis, focusing on reactivity of trifluoromethoxy groups and mutagenicity risks .
- PPE : Use fume hoods, nitrile gloves, and safety goggles during synthesis.
- Storage : Store at –20°C in amber vials to prevent light-induced degradation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Identify trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3) groups via distinct shifts (δ –55 to –60 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching at ~1680 cm<sup>−1</sup> and N–H bending at ~1550 cm<sup>−1</sup> .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve sp<sup>3</sup> pyramidalization at nitrogen .
Advanced Research Questions
Q. How does this compound enable direct deamination of primary amines, and what experimental parameters optimize this reaction?
- Methodological Answer :
- Mechanism : The compound generates nitrenium intermediates via HERON (Heterolytic Ring-Opening of N–O bonds) reactions, enabling C–N bond cleavage without pre-functionalization .
- Optimization :
- Temperature : Conduct reactions at 25°C for aliphatic amines; increase to 45°C for anilines .
- Solvent : Use acetonitrile for polar aprotic conditions to stabilize intermediates .
- Substrate Scope : Refer to Table 1 in Berger et al. (2023) for functional group compatibility (e.g., tolerance for heterocycles and β-glucosamine derivatives) .
Q. How can researchers resolve contradictions in mutagenicity data for anomeric amides like this compound?
- Methodological Answer :
- Data Validation : Compare Ames II results (showing lower mutagenicity vs. benzyl chloride ) with prior studies on N-acyloxy-N-alkoxyamides .
- Mechanistic Insight : Use computational modeling (e.g., DFT) to assess electron-deficient nitrogen’s role in DNA adduct formation .
- Cross-Validation : Perform in vitro micronucleus assays to confirm genotoxicity thresholds .
Q. What strategies enhance the application of this compound in late-stage drug editing?
- Methodological Answer :
- Functionalization : Introduce allyl groups via Pd-catalyzed cross-coupling to modify pharmacokinetic properties .
- Case Studies :
- Pemetrexed Synthesis : Use the compound to delete primary amines in pyrrolidine precursors, enabling ring contraction to cyclobutene .
- Kinase Inhibitors : Edit Lapatinib derivatives by selective deamination while preserving sulfonamide moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
